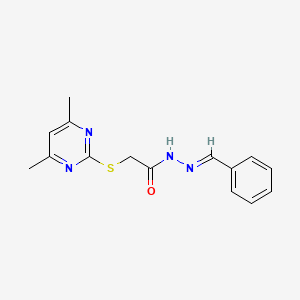

N'-Benzylidene-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide

Description

Properties

IUPAC Name |

N-[(E)-benzylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4OS/c1-11-8-12(2)18-15(17-11)21-10-14(20)19-16-9-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,19,20)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOSOESPSBUVIL-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60458-57-3 | |

| Record name | 2-(4,6-DIMETHYL-PYRIMIDIN-2-YLSULFANYL)-ACETIC ACID BENZYLIDENE-HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidene-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with benzaldehyde and hydrazine hydrate under reflux conditions . The reaction is carried out in an appropriate solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-Benzylidene-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N'-Benzylidene-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide is an organic compound that contains a hydrazone functional group and a pyrimidine moiety. It is derived from benzaldehyde and 2-acetohydrazide, with a thioether group from 4,6-dimethylpyrimidine. This compound has gained interest for its potential biological activities and medicinal chemistry applications.

Potential Applications

This compound and similar compounds have potential applications in the following areas:

- Anticancer Agents Studies indicate that compounds with similar structures can induce cytotoxicity against various tumor cell lines, suggesting their potential as anticancer agents. Derivatives of compounds featuring hydrazone and thienopyrimidine moieties have demonstrated significant inhibition of cancer cell proliferation, with some exhibiting IC50 values in the micromolar range against lines such as A549 and HeLa cells. The mechanisms of action may involve apoptosis induction through caspase activation pathways.

- Antimicrobial evaluation Derivatives of acetohydrazide have been investigated for antimicrobial activity . The structure-activity studies showed that, depending on the nature of the hydrazide fragment, the newly synthesized compounds exhibited varying degrees of microbial inhibition . The antimicrobial activity depends on the nature of the substituent attached to the benzene ring .

Interaction studies

Interaction studies involving this compound focus on its binding properties and biological effects on target proteins or enzymes. These studies often use techniques such as fluorescence polarization assays or surface plasmon resonance to evaluate how well this compound interacts with various biological macromolecules. Such investigations are crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N'-(4-(dimethylamino)benzylidene)-2-thioacetohydrazide | Dimethylamino substituent | Potential anticancer activity |

| N'-(4-hydroxybenzylidene)-2-thioacetohydrazide | Hydroxy substituent | Antioxidant properties |

| N'-(benzylidene)-2-thiophenecarboxylic acetohydrazide | Thiophene ring | Antibacterial activity |

Mechanism of Action

The mechanism of action of N’-Benzylidene-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Activity Profiles

Key Structural and Functional Differences

Core Heterocycle Influence: Benzothiazole vs. Pyrimidine: Benzothiazole derivatives (e.g., ) exhibit broad-spectrum cytotoxicity but lack the pyrimidine’s specificity for kinase targets like EGFR or Akt. The 4,6-dimethylpyrimidine in the target compound may enhance binding to ATP pockets in kinases due to its resemblance to purine bases . Thienopyrimidine vs.

Substituent Effects: The benzylidene group in the target compound enables Schiff base formation, which is critical for metal chelation and redox activity in antioxidants (e.g., coumarin derivatives ). However, in anticancer analogues, this group modulates hydrophobicity and membrane permeability .

Mechanistic Divergence :

- While benzothiazole derivatives () primarily induce apoptosis via DNA synthesis disruption, pyrimidine-based analogues (e.g., ) target signaling pathways (EGFR, PI3K/Akt). The target compound’s Akt inhibition (inferred from ) suggests a mechanism distinct from DNA-targeting agents.

Biological Activity

N'-Benzylidene-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide is a hydrazone compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a hydrazone functional group and a pyrimidine moiety, synthesized from benzaldehyde and 2-acetohydrazide with a thioether group derived from 4,6-dimethylpyrimidine. The general structure can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits cytotoxicity against various tumor cell lines. Notably, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For example:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| A549 | ~10 | |

| HeLa | ~15 |

The mechanisms of action often involve the induction of apoptosis through caspase activation pathways, which is critical for the therapeutic efficacy of anticancer agents.

Antiviral Activity

Compounds containing pyrimidine derivatives, such as this compound, have been studied for their potential as antiviral agents . In particular, modifications at specific positions on the pyrimidine ring have been shown to enhance inhibitory activity against viral targets. For instance, studies indicate that certain derivatives exhibit enhanced reverse transcriptase inhibitory activity compared to standard antiviral drugs .

Antibacterial Activity

The compound also demonstrates antibacterial properties , particularly against Gram-positive bacteria. The presence of the thioether functionality is believed to enhance its interaction with bacterial cell membranes. Comparative studies show that similar compounds exhibit varying degrees of antibacterial activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiazolidin | Thiazolidin ring | Antibacterial activity |

| Dimethylamino | Dimethylamino substituent | Potential anticancer activity |

| Hydroxy | Hydroxy substituent | Antioxidant properties |

These findings suggest that structural modifications can significantly impact the biological activity of hydrazone derivatives .

The biological activities of this compound are attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.

- Enzyme Inhibition : It may inhibit key enzymes involved in viral replication or bacterial metabolism.

- Binding Interactions : Interaction studies using fluorescence polarization assays indicate strong binding affinity to target proteins or enzymes.

Case Studies

Several studies have highlighted the effectiveness of N'-Benzylidene derivatives in clinical settings:

- Study on Cancer Cell Lines : A study demonstrated that derivatives showed significant cytotoxic effects on A549 and HeLa cells, with IC50 values indicating potential for further development as anticancer agents.

- Antiviral Efficacy : Research indicated that certain modifications enhanced the antiviral potency against HIV reverse transcriptase, suggesting a pathway for developing new antiviral therapies.

- Antibacterial Screening : In vitro tests showed that the compound exhibited effective inhibition against Staphylococcus aureus and other pathogens, supporting its use as a potential antibacterial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N'-Benzylidene-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example:

- Route 1 : Reacting 2-hydrazino-4,6-dimethylpyrimidine with aldehydes (e.g., benzaldehyde) in ethanol under reflux with acetic acid as a catalyst. This forms hydrazone derivatives, as demonstrated in the synthesis of structurally related pyrimidine-hydrazides .

- Route 2 : Condensation of 2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide with substituted benzaldehydes in ethanol, catalyzed by glacial acetic acid, yielding Schiff base derivatives .

- Key Conditions : Reflux for 4–15 hours, ethanol or acetic acid as solvents, and yields ranging from 45% to 90% depending on substituents .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., hydrazone CH=N peaks at δ 8.1–8.5 ppm, pyrimidine protons at δ 2.3–2.5 ppm) .

- FTIR : Identifies functional groups (e.g., C=N stretch ~1600 cm⁻¹, S-C bond ~680 cm⁻¹) .

- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 321.83 for related analogs) .

- Elemental Analysis : Validates C, H, N, S composition within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Methodological Answer :

- Catalyst Screening : Use of acetic acid/sodium acetate buffers enhances Schiff base formation .

- Solvent Effects : Ethanol or ethanol/acetic acid mixtures improve solubility of intermediates .

- Microwave Assistance : Reduces reaction time (e.g., from 12 hours to 30 minutes) and increases yields in related thiadiazole derivatives .

- Yield Variability : Substituted benzaldehydes with electron-withdrawing groups (e.g., -NO₂) may reduce yields due to steric hindrance, while electron-donating groups (e.g., -OCH₃) improve reactivity .

Q. What methodologies are employed to evaluate biological activity, and how are contradictions in data resolved?

- Methodological Answer :

- Antifungal Assays : Agar dilution tests against Colletotrichum orbiculare at 50 mg/L, with inhibition rates quantified via radial growth measurement .

- Antioxidant Screening : DPPH radical scavenging assays (IC₅₀ values) and reducing power tests (absorbance at 700 nm) .

- Addressing Contradictions :

- Bioactivity Variability : Differences in substituent effects (e.g., 4-methylbenzylidene derivatives show higher antioxidant activity than pyridinyl analogs) .

- Dose-Response Validation : Replicate assays with purified batches to rule out impurities .

Q. How do structural modifications influence biological efficacy?

- Methodological Answer :

- Substituent Effects :

- Pyrimidine-Thioether Linkage : Enhances lipophilicity and membrane permeability, critical for antifungal activity .

- Benzylidene Substituents : Electron-withdrawing groups (e.g., -Br) improve antioxidant capacity, while bulky groups reduce binding to enzymatic targets .

- SAR Studies : Comparative bioassays of analogs with systematic substituent variations (e.g., methyl, methoxy, halogens) to map pharmacophore regions .

Q. What crystallographic strategies resolve structural ambiguities in derivatives?

- Methodological Answer :

- Software Tools :

- SHELX Suite : For small-molecule refinement and structure solution via direct methods (e.g., resolving hydrazone tautomerism) .

- WinGX/ORTEP : Graphical interfaces for thermal ellipsoid modeling and hydrogen bonding analysis .

- Key Parameters : High-resolution data (≤0.8 Å), twinning detection, and R-factor convergence (<5%) ensure accuracy .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.